molecular formula C9H11ClOS B2632459 1-(5-Chlorothiophen-2-yl)cyclopentan-1-ol CAS No. 1513414-89-5

1-(5-Chlorothiophen-2-yl)cyclopentan-1-ol

Cat. No.: B2632459
CAS No.: 1513414-89-5
M. Wt: 202.7
InChI Key: LIVXBKCSMOOPOO-UHFFFAOYSA-N
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Description

1-(5-Chlorothiophen-2-yl)cyclopentan-1-ol is a heterocyclic organic compound consisting of a cyclopentane ring linked to a 5-chlorothiophen-2-yl group and a hydroxyl group.

Scientific Research Applications

1-(5-Chlorothiophen-2-yl)cyclopentan-1-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the development of new materials and chemicals for industrial applications

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety information, please refer to the MSDS .

Preparation Methods

The synthesis of 1-(5-Chlorothiophen-2-yl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with 5-chlorothiophene-2-carbaldehyde in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-(5-Chlorothiophen-2-yl)cyclopentan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols. Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like dichloromethane or acetonitrile. .

Comparison with Similar Compounds

1-(5-Chlorothiophen-2-yl)cyclopentan-1-ol can be compared with other similar compounds, such as:

    1-(5-Bromothiophen-2-yl)cyclopentan-1-ol: Similar structure but with a bromine atom instead of chlorine.

    1-(5-Methylthiophen-2-yl)cyclopentan-1-ol: Similar structure but with a methyl group instead of chlorine.

    1-(5-Nitrothiophen-2-yl)cyclopentan-1-ol:

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClOS/c10-8-4-3-7(12-8)9(11)5-1-2-6-9/h3-4,11H,1-2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIVXBKCSMOOPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(S2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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